Lubiprostone metabolite M3
Übersicht
Beschreibung
Lubiprostone metabolite M3 is a complex organic compound characterized by its unique cyclopentyl and heptanoic acid structures
Wissenschaftliche Forschungsanwendungen
Lubiprostone metabolite M3 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
Target of Action
The primary target of Lubiprostone and its metabolite M3 is the ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . These channels play a crucial role in the secretion of a chloride-rich fluid that softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements .
Mode of Action
Lubiprostone and its metabolite M3 work by activating the ClC-2 chloride channels . This activation promotes the secretion of a chloride-rich fluid into the intestinal lumen . The increase in fluid softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . This peristaltic reflex triggers the peristalsis .
Biochemical Pathways
The activation of ClC-2 chloride channels leads to an increase in chloride levels in the lumen of the bowel . Water osmotically follows the chloride, leading to an increase in fluid . This increased fluid both softens the bowel contents and increases the bulk of the bowel contents, stimulating peristalsis . The peristaltic reflex triggers the peristalsis .
Pharmacokinetics
Lubiprostone is rapidly and extensively metabolized by 15-position reduction, α-chain β-oxidation, and ω-chain ω-oxidation . M3, a metabolite of lubiprostone in both humans and animals, is formed by the reduction of the carbonyl group at the 15-hydroxy moiety that consists of both α-hydroxy and β-hydroxy epimers . M3 makes up less than 10% of the dose of radiolabeled lubiprostone .
Result of Action
The activation of ClC-2 chloride channels by Lubiprostone and its metabolite M3 leads to an increase in the secretion of a chloride-rich fluid . This increased fluid secretion softens the stool, increases gastrointestinal motility, and induces spontaneous bowel movements . This results in the alleviation of symptoms of constipation .
Action Environment
The action of Lubiprostone and its metabolite M3 is localized to the gastrointestinal tract, specifically the apical membrane of the gastrointestinal epithelial cells . This local action allows for increased intestinal fluid secretion and improved fecal transit . This action bypasses the antisecretory effects of opiates, which suppress secretomotor neuron excitability .
Biochemische Analyse
Biochemical Properties
Lubiprostone metabolite M3 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically activates ClC-2 chloride channels on the apical aspect of gastrointestinal epithelial cells, leading to chloride-rich fluid secretion . This interaction results in the softening of stool, increased motility, and promotion of spontaneous bowel movements. The compound’s interaction with these chloride channels is essential for its therapeutic effects in treating constipation.
Cellular Effects
This compound influences various types of cells and cellular processes. It primarily affects gastrointestinal epithelial cells by enhancing chloride ion transport, which in turn increases fluid secretion into the intestinal lumen This action helps in softening the stool and improving bowel movements
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with ClC-2 chloride channels. By activating these channels, the compound facilitates the movement of chloride ions into the intestinal lumen, which is followed by the passive movement of sodium and water . This process results in increased intestinal fluid secretion, thereby alleviating constipation. The activation of ClC-2 channels is a critical step in the compound’s mechanism of action.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively enhances intestinal fluid secretion and improves bowel movements . At higher doses, there may be potential toxic or adverse effects, including excessive fluid secretion and electrolyte imbalance. Threshold effects and the safety profile of the compound at various dosages need to be carefully evaluated in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes extensive metabolism, primarily in the liver, where it is converted into its active form . The metabolic flux and levels of metabolites are influenced by various factors, including enzyme activity and the presence of cofactors. Understanding these pathways is crucial for optimizing the compound’s therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across the gastrointestinal epithelium, where it exerts its effects on chloride channels Its localization and accumulation in target tissues are essential for its therapeutic action
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is directed to the apical aspect of gastrointestinal epithelial cells, where it activates ClC-2 chloride channels . Post-translational modifications and targeting signals may play a role in directing the compound to specific cellular compartments or organelles. Understanding these localization mechanisms is important for elucidating the compound’s mode of action.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lubiprostone metabolite M3 typically involves multi-step organic reactions. The process begins with the preparation of the cyclopentyl core, followed by the introduction of the heptanoic acid side chain. Key steps include:
Cyclopentyl Core Formation: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Difluoro and Hydroxy Groups: Fluorination and hydroxylation reactions are carried out using specific reagents and catalysts.
Final Assembly: The heptanoic acid chain is attached through esterification or amidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to meet industrial standards.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Halogenation and hydroxylation are common substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (e.g., chlorine, bromine), hydroxylating agents.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or hydroxylated derivatives.
Vergleich Mit ähnlichen Verbindungen
- 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyhexyl)-3-hydroxy-5-oxocyclopentyl]hexanoic acid
- 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxydecyl)-3-hydroxy-5-oxocyclopentyl]nonanoic acid
Comparison: Compared to similar compounds, Lubiprostone metabolite M3 stands out due to its specific chain length and functional groups, which may confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-MWPGWRTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
475992-30-4 | |
Record name | (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.